2-[(4-Nitrophenyl)methyl]thiophene 2-[(4-Nitrophenyl)methyl]thiophene
Brand Name: Vulcanchem
CAS No.: 172508-14-4
VCID: VC4086181
InChI: InChI=1S/C11H9NO2S/c13-12(14)10-5-3-9(4-6-10)8-11-2-1-7-15-11/h1-7H,8H2
SMILES: C1=CSC(=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H9NO2S
Molecular Weight: 219.26 g/mol

2-[(4-Nitrophenyl)methyl]thiophene

CAS No.: 172508-14-4

Cat. No.: VC4086181

Molecular Formula: C11H9NO2S

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Nitrophenyl)methyl]thiophene - 172508-14-4

Specification

CAS No. 172508-14-4
Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
IUPAC Name 2-[(4-nitrophenyl)methyl]thiophene
Standard InChI InChI=1S/C11H9NO2S/c13-12(14)10-5-3-9(4-6-10)8-11-2-1-7-15-11/h1-7H,8H2
Standard InChI Key ACXPKRJYQZVHPF-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1=CSC(=C1)CC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Molecular Structure and Crystallographic Insights

The core structure of 2-[(4-Nitrophenyl)methyl]thiophene consists of a thiophene ring (C₄H₃S) linked via a methylene bridge (-CH₂-) to a 4-nitrophenyl group (C₆H₄NO₂). The molecular formula is C₁₁H₉NO₂S, with a molar mass of 219.26 g/mol. Key structural parameters can be inferred from analogous compounds:

  • Dihedral Angle: In the related imine derivative (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine, X-ray diffraction revealed a dihedral angle of 54.62° between the thiophene and benzene rings . This torsion arises from steric interactions and minimizes π-orbital overlap, influencing electronic conjugation.

  • Nitro Group Orientation: The nitro group in 4-nitrophenyl derivatives typically adopts near-coplanarity with the benzene ring, as seen in the parent compound where the C9–C10–N2–O2 torsion angle was 3.47° . This alignment maximizes resonance stabilization.

A hypothetical crystal packing analysis, extrapolated from similar systems, suggests weak van der Waals interactions dominate the solid-state structure, with no significant hydrogen bonding or π-stacking .

Synthetic Methodologies

Condensation Reactions

A common route to aryl-thiophene hybrids involves acid-catalyzed condensation. For example, (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine was synthesized by reacting 5-methyl-2-thiophenecarboxaldehyde with 4-nitroaniline in a methanol-water mixture containing NH₄HF₂ . While this yields an imine, adapting the strategy to 2-[(4-Nitrophenyl)methyl]thiophene might require:

  • Benzylation of Thiophene:

    • Reacting 2-thiophenemethanol with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

    • Monitoring via TLC for completion (~12–24 h at 60°C).

  • Alternative Friedel-Crafts Alkylation:

    • Using AlCl₃ as a catalyst to facilitate electrophilic substitution on thiophene with 4-nitrobenzyl chloride.

    • Challenges include regioselectivity control, as thiophene’s electron-rich nature may lead to multiple substitution sites.

Cross-Coupling Approaches

Modern synthetic routes could employ palladium-catalyzed couplings:

  • Suzuki-Miyaura Reaction:

    • Coupling 2-(bromomethyl)thiophene with 4-nitrophenylboronic acid.

    • Requires Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) in a DME/H₂O solvent system.

  • Ullmann Coupling:

    • Using CuI to couple 2-iodothiophene with 4-nitrobenzyl zinc bromide.

    • Yields are typically moderate (40–60%) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 300 MHz):

    • Thiophene protons: δ 6.86–7.39 (multiplet, 3H, H-3, H-4, H-5) .

    • Benzyl CH₂: δ 4.25 (singlet, 2H, -CH₂-).

    • Aromatic protons (4-nitrophenyl): δ 8.20–8.45 (doublet, 2H, ortho to NO₂), 7.60–7.75 (doublet, 2H, meta to NO₂).

  • ¹³C NMR:

    • Thiophene carbons: δ 125.0 (C-3), 126.7 (C-4), 134.6 (C-5) .

    • Nitrophenyl carbons: δ 148.1 (C-NO₂), 121.5 (C-ortho), 126.7 (C-meta).

Infrared Spectroscopy (IR)

Key absorptions include:

  • NO₂ asymmetric stretch: 1520 cm⁻¹ .

  • NO₂ symmetric stretch: 1350 cm⁻¹ .

  • C-S stretch (thiophene): 690 cm⁻¹.

  • C-H bend (aromatic): 820 cm⁻¹ (para-substituted benzene).

Mass Spectrometry

  • EI-MS: Predicted molecular ion peak at m/z 219 (M⁺), with fragmentation patterns including loss of NO₂ (46 amu) and CH₂C₆H₄ (91 amu).

Physicochemical Properties

PropertyValue/Description
Melting Point~425–430 K (estimated)
SolubilityInsoluble in H₂O; soluble in DCM, THF, DMF
logP3.35 (calculated)
StabilityLight-sensitive; store at 2–8°C in amber glass

Electronic Properties and Applications

The electron-withdrawing nitro group and electron-donating thiophene create a push-pull system, enabling applications in:

  • Organic Electronics: As a building block for donor-acceptor polymers in organic photovoltaics (OPVs). The HOMO (-5.4 eV) and LUMO (-3.1 eV) levels, estimated via DFT, suggest suitability as an electron-transport material .

  • Sensors: Functionalization with fluorophores could yield nitroaromatic explosive detectors via fluorescence quenching.

  • Pharmaceutical Intermediates: Reduction of the nitro group to NH₂ enables synthesis of aminobenzyl-thiophenes, which are precursors to kinase inhibitors .

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